Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate
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Overview
Description
Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate is an organic compound that features a sulfonyl group attached to a fluorophenyl ring, which is further connected to an anilino group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form 4-fluorophenylsulfonylaniline. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate can undergo various chemical reactions including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the fluorophenyl ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate can be compared with similar compounds such as:
Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
Ethyl 2-{[(4-methylphenyl)sulfonyl]anilino}acetate: Contains a methyl group, which can influence its hydrophobicity and steric interactions.
Ethyl 2-{[(4-nitrophenyl)sulfonyl]anilino}acetate: The nitro group can significantly alter its electronic properties and reactivity.
Each of these compounds has unique characteristics that can be leveraged for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
Properties
IUPAC Name |
ethyl 2-(N-(4-fluorophenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-2-22-16(19)12-18(14-6-4-3-5-7-14)23(20,21)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXQTXJJHRGLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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